molecular formula C22H21NO6 B11012457 (2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

(2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

Cat. No.: B11012457
M. Wt: 395.4 g/mol
InChI Key: WXRJBUAEMUEPGE-JDOQCHFPSA-N
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Description

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that features a chromen-2-one (coumarin) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-phenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-2-one moiety can undergo oxidation reactions, typically forming epoxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield dihydro derivatives.

    Substitution: The aromatic ring in the chromen-2-one moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID involves interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Uniqueness

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is unique due to its specific combination of the chromen-2-one moiety with a phenylacetic acid derivative, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-3-14-11-19(24)29-18-12-16(9-10-17(14)18)28-13(2)21(25)23-20(22(26)27)15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3,(H,23,25)(H,26,27)/t13?,20-/m0/s1

InChI Key

WXRJBUAEMUEPGE-JDOQCHFPSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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